![molecular formula C11H22OS2 B14391698 [(2R,4S)-2-Heptyl-1,3-dithiolan-4-yl]methanol CAS No. 88101-60-4](/img/structure/B14391698.png)
[(2R,4S)-2-Heptyl-1,3-dithiolan-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,4S)-2-Heptyl-1,3-dithiolan-4-yl]methanol is an organic compound characterized by its unique structure, which includes a dithiolane ring and a heptyl side chain. This compound is notable for its chiral centers at the 2 and 4 positions, which contribute to its stereochemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S)-2-Heptyl-1,3-dithiolan-4-yl]methanol typically involves the formation of the dithiolane ring followed by the introduction of the heptyl side chain. One common method involves the reaction of a suitable dithiol with an aldehyde or ketone under acidic conditions to form the dithiolane ring. The heptyl side chain can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R,4S)-2-Heptyl-1,3-dithiolan-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The dithiolane ring can be reduced to form a dithiol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reducing agents like DIBAL-H (Diisobutylaluminium hydride) are effective.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dithiols.
Substitution: Formation of ethers or amines.
Applications De Recherche Scientifique
[(2R,4S)-2-Heptyl-1,3-dithiolan-4-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique stereochemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of [(2R,4S)-2-Heptyl-1,3-dithiolan-4-yl]methanol involves its interaction with specific molecular targets. The dithiolane ring can interact with metal ions, influencing enzymatic activity. The heptyl side chain contributes to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(2R,4S)-2-Heptyl-1,3-dithiolane]: Lacks the hydroxyl group, affecting its reactivity and applications.
[(2R,4S)-2-Heptyl-1,3-dioxolan-4-yl]methanol: Contains an oxygen atom in place of sulfur, altering its chemical properties.
[(2R,4S)-2-Heptyl-1,3-dithiolan-4-yl]ethanol: Has an ethyl group instead of a methanol group, impacting its solubility and reactivity.
Uniqueness
[(2R,4S)-2-Heptyl-1,3-dithiolan-4-yl]methanol is unique due to its combination of a dithiolane ring and a heptyl side chain, which imparts distinct stereochemical and chemical properties. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
88101-60-4 |
|---|---|
Formule moléculaire |
C11H22OS2 |
Poids moléculaire |
234.4 g/mol |
Nom IUPAC |
[(2R,4S)-2-heptyl-1,3-dithiolan-4-yl]methanol |
InChI |
InChI=1S/C11H22OS2/c1-2-3-4-5-6-7-11-13-9-10(8-12)14-11/h10-12H,2-9H2,1H3/t10-,11+/m0/s1 |
Clé InChI |
GZADINWRBDSWFB-WDEREUQCSA-N |
SMILES isomérique |
CCCCCCC[C@@H]1SC[C@@H](S1)CO |
SMILES canonique |
CCCCCCCC1SCC(S1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Methylphenyl)disulfanyl]-L-phenylalanine](/img/structure/B14391615.png)


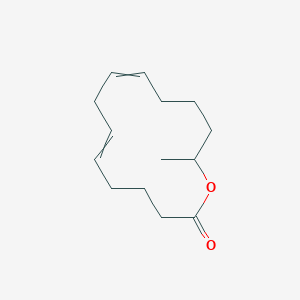

![3-{[(2-Methoxyethyl)carbamoyl]sulfanyl}propanoic acid](/img/structure/B14391644.png)
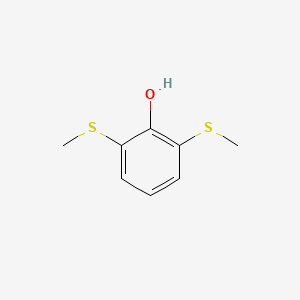
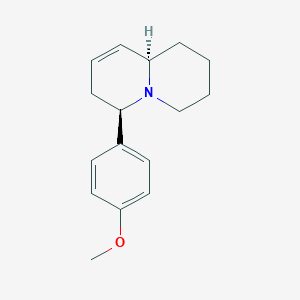
![2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B14391654.png)
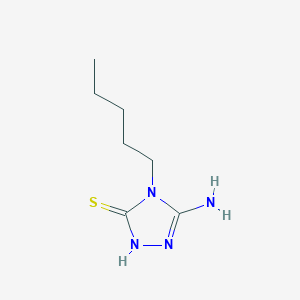
![2,2'-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide](/img/structure/B14391663.png)
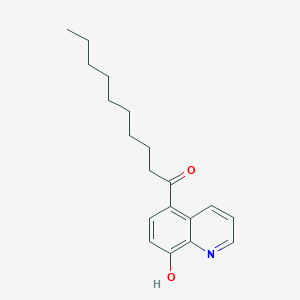

methanone](/img/structure/B14391700.png)
